2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 3-cyanopyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-11(15)9-5-8(6-13)10(14-7-9)12(16)18-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLAJLRXHFTQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C(=O)OCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191957 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 3-cyano-, 2,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312117-83-1 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 3-cyano-, 2,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312117-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyridinedicarboxylic acid, 3-cyano-, 2,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization and Functionalization Approach
One-Pot Cyclization Using Propargylamine and Diethyl Butynedioate
Source: A patent (CN104447528B) describes a method for synthesizing diethyl pyridine-2,3-dicarboxylate, which can be adapted for 2,5-substituted derivatives.
- Raw Materials: Propargylamine, diethyl butynedioate, hydrogen peroxide, ethanol.
- Reaction Conditions: Conducted at 60–70°C for approximately 12 hours.
- Reaction Mechanism: A one-pot cyclization involving oxidative cyclization facilitated by hydrogen peroxide, leading to pyridine ring formation with diethyl ester groups at positions 2 and 3.
Adaptation for 2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate:
- The nitrile group can be introduced post-cyclization via nucleophilic substitution or by using nitrile-containing precursors.
- Ethyl groups at positions 2 and 5 can be introduced through alkylation of the pyridine ring or via starting materials bearing ethyl substituents.
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| Cyclization | Propargylamine + Diethyl butynedioate | 60–70°C, 12 hrs | Ring formation | CN104447528B |
| Nitrile Introduction | Nucleophilic substitution with cyanide source | Reflux, solvent-dependent | Introduce nitrile group | Adapted from literature |
Hydrolysis and Esterification of Pyridine-2,3-Dicarboxylates
- Starting from pyridine-2,3-dicarboxylic acid derivatives , esterification is achieved via reaction with ethanol under acidic conditions.
- The esterified product can be selectively nitrile-functionalized at the 3-position through nucleophilic substitution or via intermediate conversion to amides followed by dehydration.
- The hydrolysis of ethyl esters of pyridine-2,3-dicarboxylates yields the corresponding acids, which can be further derivatized.
- Nitrile groups are introduced via nucleophilic substitution with cyanide salts under controlled conditions.
Patented Multi-Step Synthesis
- Describes the synthesis of substituted pyridine-2,3-dicarboxylates via multi-step reactions involving halogenation, substitution, and hydrolysis.
- The process involves initial halogenation of pyridine, followed by nucleophilic substitution with cyanide to introduce the nitrile group.
- Halogenation of pyridine at positions 2 and 5.
- Substitution with ethyl groups via alkylation.
- Cyanide addition to form the nitrile at the 3-position.
Data Summary:
| Step | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| Halogenation | N/A | Reflux with halogenating agents | Activate pyridine | Variable |
| Alkylation | Ethyl halides | Basic conditions | Introduce ethyl groups | High yield |
| Nitrile substitution | Cyanide salts | Reflux | Form nitrile group | Moderate to high yield |
Summary of Preparation Data
| Method | Raw Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot cyclization | Propargylamine, diethyl butynedioate, H₂O₂ | 60–70°C, 12 hrs | High yield, environmentally friendly | Requires adaptation for nitrile |
| Halogenation and substitution | Pyridine derivatives, halogenating agents, cyanide | Reflux, inert solvents | Precise control, high specificity | Multi-step, hazardous cyanide use |
| Esterification & hydrolysis | Pyridine-2,3-dicarboxylic acids | Acidic alcohol reflux | Straightforward | Limited to derivatives with available acids |
The most promising and detailed preparation methods for This compound involve a combination of cyclization of suitable precursors, followed by esterification and nitrile introduction. The one-pot cyclization approach utilizing propargylamine and diethyl butynedioate, as described in recent patents, offers an efficient route with high yields and environmentally benign conditions. Post-cyclization modifications, such as substitution with cyanide, enable the introduction of the nitrile group at the 3-position.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Reactions :
- Oxidation : Converts to pyridine N-oxides.
- Reduction : The cyano group can be reduced to an amine.
- Substitution : The ester groups can undergo nucleophilic substitution to form amides or other derivatives.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Pyridine N-oxides | Hydrogen peroxide, peracids |
| Reduction | Amino derivatives | Lithium aluminum hydride (LiAlH4) |
| Substitution | Amides, esters | Amines or alcohols under acidic/basic conditions |
Biological Applications
In biological research, this compound is employed for studying enzyme inhibition and biochemical assays. Its ability to interact with specific enzymes makes it a valuable tool for probing metabolic pathways.
- Case Study : A study demonstrated that derivatives of 3-cyanopyridine compounds could inhibit certain enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents.
Pharmaceutical Industry
The compound is significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and intermediates:
- Applications :
- Used in the synthesis of niacinamide (Vitamin B3).
- Acts as an intermediate in the production of various pharmaceuticals including anti-inflammatory and antimicrobial agents.
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Niacinamide synthesis |
| Agrochemicals | Intermediates for crop protection chemicals |
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and agrochemicals. Its versatility allows it to function effectively as an intermediate in various synthesis processes.
Agrochemical Production
The compound is used to synthesize pesticides and herbicides, contributing to agricultural productivity:
- Example : It is involved in the synthesis of pymetrozine, a widely used insecticide.
Mechanism of Action
The mechanism of action of 2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
- Diethyl pyridine-2,5-dicarboxylate (7a): Synthesized as a byproduct during alkoxycarbonylation reactions, this compound lacks the 3-cyano group. Its melting point (43.5°C) and isolation via silica gel chromatography highlight moderate polarity .
Comparison with Dihydropyridine Derivatives
Dihydropyridine dicarboxylates, such as those in and , exhibit distinct hydrogen-bonding networks and biological activities:
- Methoxy-substituted dihydropyridines : These compounds (e.g., diethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate) form hydrogen bonds via NH groups and carbonyl oxygens, with methoxy groups occasionally acting as acceptors .
Ester Group Variations: Ethyl vs. Methyl
- Dimethyl pyridine-2,5-dicarboxylate: With a molecular weight of 195.17 g/mol , this methyl ester analog is less lipophilic than its diethyl counterpart. Ethyl esters in 2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate may enhance membrane permeability in biological systems.
- Solubility : Ethyl esters typically reduce water solubility compared to methyl esters, which could influence crystallization behavior and application in drug delivery.
Heterocyclic Ring Modifications
- Pyrrole Derivatives : Diethyl pyrrole-2,5-dicarboxylate forms hydrogen-bonded dimers in its crystal structure, a feature distinct from pyridine-based analogs . The aromaticity and electron-rich nature of pyrrole may confer different reactivity profiles.
Data Tables
Table 1: Structural and Physical Properties of Analogous Compounds
Key Research Findings and Gaps
- Synthetic Challenges: notes that diethyl pyridine-2,5-dicarboxylate forms as a byproduct under specific conditions, suggesting that introducing a cyano group may require optimized catalytic or stoichiometric conditions.
- Biological Potential: While dihydropyridine derivatives show apoptosis induction , the cyano group’s impact on bioactivity remains unexplored in the provided evidence.
Biological Activity
2,5-Diethyl 3-cyanopyridine-2,5-dicarboxylate (C12H12N2O4) is an organic compound that belongs to the pyridine family. It has garnered interest in medicinal chemistry and material science due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 64.5 µg/mL | 21 |
| Escherichia coli | 250 µg/mL | 15 | |
| Bacillus subtilis | 125 µg/mL | 20 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 28 |
The IC50 values suggest that the compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has a lower IC50 value in comparison to standard chemotherapeutic agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or activator within critical biochemical pathways. This mechanism is crucial for its antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of cyanopyridines and evaluated their antimicrobial activities. Among these derivatives, those containing the structure similar to this compound exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria . The study underscored the importance of structural modifications in enhancing biological activity.
Study on Anticancer Properties
Another investigation focused on the synthesis of novel pyridine derivatives aimed at dual inhibition against specific cancer targets such as EGFR and BRAFV600E. The results indicated that compounds related to this compound showed promising antiproliferative effects with IC50 values comparable to established treatments . This highlights the potential for developing new therapeutic agents based on this chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,5-diethyl 3-cyanopyridine-2,5-dicarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent Hantzsch reactions, leveraging diethyl esters and nitrile-containing precursors. Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., ethanol or acetonitrile), and catalyst use (e.g., ammonium acetate). Purification typically involves recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients). Monitoring via TLC and NMR ensures intermediate stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify ester groups (δ 1.2–1.4 ppm for ethyl CH, δ 4.2–4.4 ppm for ethyl CH), the cyano group (no proton signal), and aromatic protons (δ 7.0–8.5 ppm).
- IR : Confirm ester C=O (~1700 cm) and nitrile C≡N (~2240 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography (if crystals form): Resolves 3D structure and confirms substituent positions .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation; work in a fume hood.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Use non-sparking tools to collect material, followed by ethanol wash .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano group in this compound for targeted derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the cyano group to predict nucleophilic/electrophilic attack sites. Solvent effects (PCM models) refine reactivity in polar aprotic solvents. Validate predictions via small-scale reactions (e.g., cyano to amide conversion using HO/NaOH) .
Q. How do solvent polarity and Hansen solubility parameters influence crystallization outcomes for this compound?
- Methodological Answer : Screen solvents using Hansen parameters (δ, δ, δ). Polar solvents (DMF, DMSO) may yield needle-like crystals, while ethyl acetate/hexane mixtures produce plate-like forms. Slow evaporation at 4°C enhances crystal quality. Monitor polymorphs via PXRD .
Q. What strategies resolve contradictions in reported solubility data for pyridine dicarboxylate derivatives?
- Methodological Answer :
- Systematic Solubility Tests : Use shake-flask method in buffered solutions (pH 2–12) at 25°C.
- Data Normalization : Account for impurities via HPLC purity checks (>98%).
- Thermodynamic Modeling : Apply UNIFAC or COSMO-RS to correlate experimental and theoretical solubility .
Q. How does the electron-withdrawing cyano group impact the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : Synthesize MOFs with Zn(II) or Cu(II) nodes. Use IR to monitor cyano-metal binding (shift from ~2240 cm to ~2100 cm). Single-crystal XRD reveals coordination geometry (e.g., octahedral vs. tetrahedral). Compare stability via TGA .
Q. What mechanistic insights explain unexpected byproducts during ester hydrolysis of this compound?
- Methodological Answer : Track hydrolysis (e.g., NaOH/EtOH) via LC-MS. Competing pathways include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
